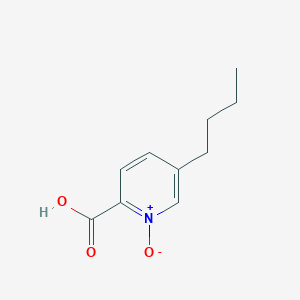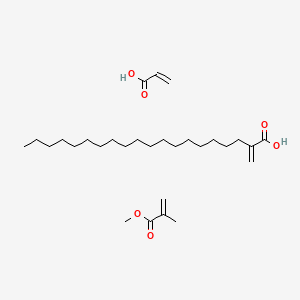
2-Methylideneicosanoic acid;methyl 2-methylprop-2-enoate;prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-methyl-, methyl ester, polymer with octadecyl 2-propenoate and 2-propenoic acid is a complex polymeric compound. This polymer is synthesized from three monomers: 2-propenoic acid, 2-methyl-, methyl ester; octadecyl 2-propenoate; and 2-propenoic acid. The resulting polymer exhibits unique properties due to the combination of these monomers, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of the three monomers. The process typically includes the following steps:
Monomer Preparation: The monomers 2-propenoic acid, 2-methyl-, methyl ester; octadecyl 2-propenoate; and 2-propenoic acid are prepared through standard organic synthesis methods.
Polymerization: The monomers are subjected to free radical polymerization. This process involves the use of initiators such as benzoyl peroxide or azobisisobutyronitrile to generate free radicals that initiate the polymerization reaction.
Reaction Conditions: The polymerization is carried out in a solvent such as toluene or ethyl acetate at elevated temperatures (typically around 60-80°C) under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this polymer is scaled up using continuous or batch polymerization processes. The reaction conditions are optimized to ensure high yield and purity of the polymer. The polymer is then purified through precipitation, filtration, and drying processes.
Analyse Chemischer Reaktionen
Types of Reactions
The polymer undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, particularly at the unsaturated sites in the polymer chain.
Reduction: Reduction reactions can occur, although they are less common for this polymer.
Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride can be used, although these reactions are less common.
Substitution: Substitution reactions can be carried out using reagents such as halogens or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the polymer chain.
Wissenschaftliche Forschungsanwendungen
This polymer has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other polymers and materials. Its unique properties make it suitable for use in coatings, adhesives, and sealants.
Biology: The polymer can be used in the development of biomaterials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: It is explored for use in controlled release formulations for pharmaceuticals.
Industry: The polymer is used in the production of specialty coatings, lubricants, and surfactants due to its unique combination of hydrophobic and hydrophilic properties.
Wirkmechanismus
The mechanism by which this polymer exerts its effects depends on its application. In drug delivery systems, for example, the polymer can encapsulate active pharmaceutical ingredients and release them in a controlled manner. The release mechanism can be influenced by factors such as pH, temperature, and the presence of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Poly(methyl methacrylate): A polymer made from methyl methacrylate, known for its transparency and resistance to impact.
Poly(acrylic acid): A polymer made from acrylic acid, known for its water-absorbing properties.
Poly(ethylene glycol): A polymer made from ethylene glycol, known for its biocompatibility and use in medical applications.
Uniqueness
The polymer 2-Propenoic acid, 2-methyl-, methyl ester, polymer with octadecyl 2-propenoate and 2-propenoic acid is unique due to its combination of hydrophobic and hydrophilic monomers. This combination imparts unique properties such as amphiphilicity, making it suitable for a wide range of applications that require both water solubility and hydrophobic interactions.
Eigenschaften
CAS-Nummer |
76584-99-1 |
|---|---|
Molekularformel |
C29H52O6 |
Molekulargewicht |
496.7 g/mol |
IUPAC-Name |
2-methylideneicosanoic acid;methyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C21H40O2.C5H8O2.C3H4O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2)21(22)23;1-4(2)5(6)7-3;1-2-3(4)5/h2-19H2,1H3,(H,22,23);1H2,2-3H3;2H,1H2,(H,4,5) |
InChI-Schlüssel |
KIXYRVMTJAZQDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC(=C)C(=O)O.CC(=C)C(=O)OC.C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


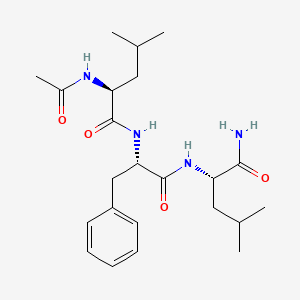

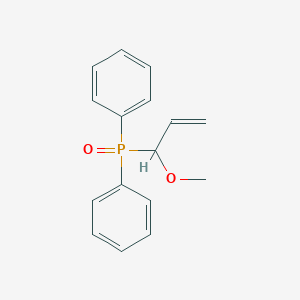
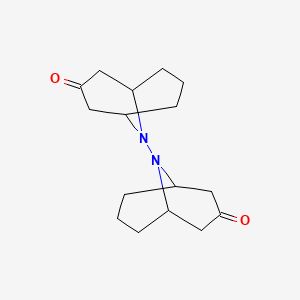
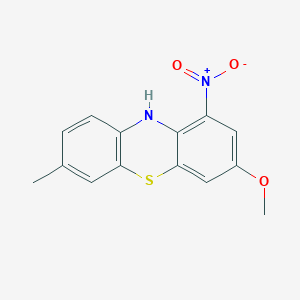
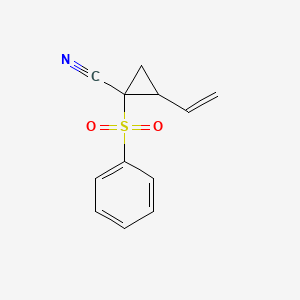
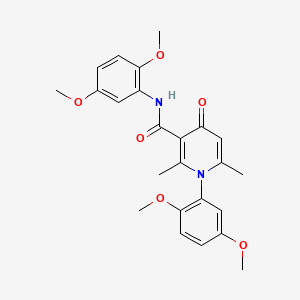
![1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole](/img/structure/B14433426.png)
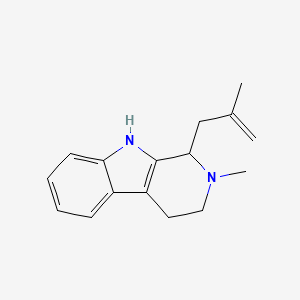
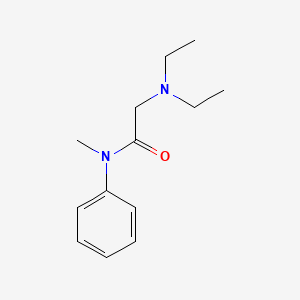
![2H-1-Benzopyran-2-one, 3-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B14433433.png)
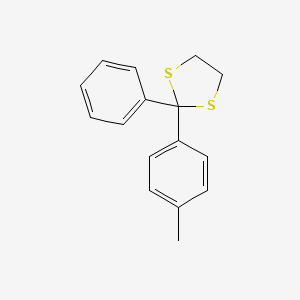
![4-[(1-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14433440.png)
